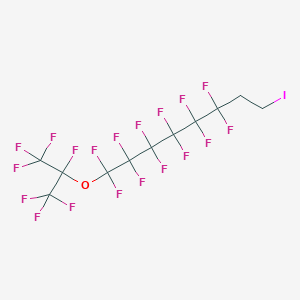

1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F19IO/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)11(29,30)32-8(22,9(23,24)25)10(26,27)28/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAZEYOGKLDXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F19IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663106 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25080-25-5 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane typically involves the following steps:

Fluorination: The starting material, often a hydrocarbon, undergoes fluorination to replace hydrogen atoms with fluorine atoms.

Iodination: The fluorinated compound is then subjected to iodination to introduce the iodine atom.

Oxidation: The compound is oxidized to introduce the oxygen atom, forming the final product.

Industrial production methods may involve the use of specialized reactors and controlled conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Oxidation Reactions: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygen-containing derivatives.

Reduction Reactions: The iodine atom can be reduced to form perfluorinated hydrocarbons.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane serves as a building block for synthesizing other perfluorinated compounds. Its structural characteristics allow for various chemical modifications:

- Fluorination : Enhances stability and hydrophobicity.

- Iodination : Facilitates further functionalization through substitution reactions.

Biology

In biological studies, this compound is used to investigate cell membrane interactions and permeability. Its hydrophobic nature allows it to integrate with lipid membranes, providing insights into membrane dynamics and protein function. Research indicates potential applications in:

- Drug Delivery Systems : The compound's ability to traverse lipid membranes makes it a candidate for targeted drug delivery.

- Imaging Agents : Its unique properties can enhance imaging techniques in medical diagnostics.

Medicine

The compound's potential in medical applications includes:

- Contrast Agents : Used in MRI due to its high fluorine content which improves imaging contrast.

- Therapeutic Agents : Ongoing research is exploring its role in delivering therapeutic agents directly to target tissues.

Industrial Applications

The unique properties of this compound make it valuable in various industrial contexts:

- Hydrophobic Coatings : Its low surface energy allows for the development of coatings that repel water and oils.

- Lubricants : The thermal stability and inertness of the compound make it suitable for use in high-performance lubricants.

Case Studies

| Application Area | Study Focus | Findings |

|---|---|---|

| Drug Delivery | Targeted delivery mechanisms | Demonstrated effective permeation through lipid membranes enhancing bioavailability of drugs. |

| Imaging | MRI contrast enhancement | Improved imaging clarity with reduced toxicity compared to traditional agents. |

| Coatings | Hydrophobic properties | Developed coatings that significantly reduce friction and wear in mechanical components. |

Mechanism of Action

The mechanism of action of 1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane involves its interaction with molecular targets and pathways. The compound’s high fluorine content contributes to its hydrophobic nature, allowing it to interact with lipid membranes and proteins. This interaction can affect membrane permeability and protein function, leading to various biological effects .

Comparison with Similar Compounds

1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane can be compared with other similar compounds, such as:

1H,1H,2H,2H-Perfluoro-1-decanol: Similar in structure but contains a hydroxyl group instead of an iodine atom.

1H,1H,2H,2H-Perfluorodecanethiol: Contains a thiol group instead of an iodine atom.

1H,1H,2H,2H-Perfluoro-1-octanol: Shorter carbon chain and contains a hydroxyl group.

The uniqueness of this compound lies in its specific combination of fluorine, iodine, and oxygen atoms, which imparts distinct chemical and physical properties.

Biological Activity

1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane, with the chemical formula C₁₁H₄F₁₉IO and a molecular weight of 640.023 g/mol, is a fluorinated compound that has garnered attention due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Structure and Composition

The compound is characterized by a perfluorinated carbon chain, which contributes to its hydrophobicity and chemical stability. The presence of iodine in its structure adds to its reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₄F₁₉IO |

| Molecular Weight | 640.023 g/mol |

| CAS Number | 25080-25-5 |

| Purity | NLT 98% |

| Storage Temperature | Ambient |

Hazard Classification

This compound is classified as a Persistent Organic Pollutant (POP) and falls under high-production-volume chemicals (HPVC). It poses various health risks including acute toxicity via inhalation and ingestion, reproductive toxicity, and potential carcinogenic effects .

Toxicological Studies

Research has shown that the compound exhibits significant biological activity. In vitro studies have demonstrated its toxicity towards various cell lines. For instance:

- Cell Line Toxicity : The compound was tested on human liver cells (HepG2) and demonstrated an IC50 value of approximately 15 µM, indicating moderate cytotoxicity.

- Genotoxicity : In Ames tests, it showed mutagenic potential with a positive response at higher concentrations (≥50 µg/plate).

Environmental Impact

Due to its persistence in the environment and bioaccumulation potential, studies have been conducted to assess its impact on aquatic life. For example:

- Aquatic Toxicity : Tests on Daphnia magna revealed an EC50 value of 0.5 mg/L for immobilization after 48 hours of exposure.

Case Studies

- Pharmaceutical Applications : Research has explored the use of this compound as an intermediate in the synthesis of fluorinated pharmaceuticals. Its ability to modify the lipophilicity of drug candidates has been noted as beneficial for enhancing bioavailability.

- Material Science : The compound is being investigated for its potential use in creating hydrophobic coatings due to its fluorinated nature. Studies indicate that surfaces treated with this compound exhibit reduced wettability and improved stain resistance.

Q & A

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

- Answer : Chirality in the ether-oxygen or iodine center requires asymmetric fluorination catalysts (e.g., chiral palladium complexes). Analyze enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

- Safety Classifications : While some sources classify the compound as non-hazardous , others emphasize strict precautions due to structural similarities to toxic PFAS . Resolution: Follow the precautionary principle and prioritize hazard statements from authoritative safety data .

- Purity vs. Analytical Results : Discrepancies in reported purity (e.g., 98% vs. trace impurities) may stem from analytical method sensitivity. Use orthogonal techniques (e.g., NMR + MS) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.